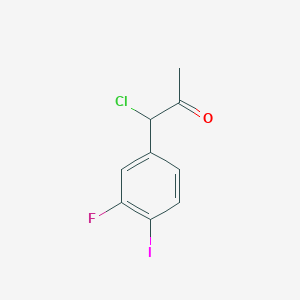
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO It is a halogenated ketone, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as 1-(3-fluoro-4-iodophenyl)propan-2-one, followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
- 1-Chloro-1-(4-fluorophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- 1-Chloro-1-(3-chloro-4-iodophenyl)propan-2-one
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H7ClFIO |
|---|---|
Poids moléculaire |
312.50 g/mol |
Nom IUPAC |
1-chloro-1-(3-fluoro-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3 |
Clé InChI |
HLWGDUKDUPNIMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)I)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


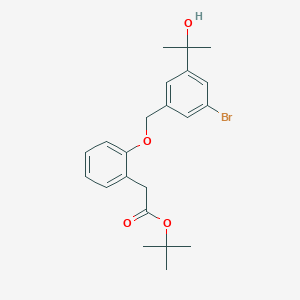
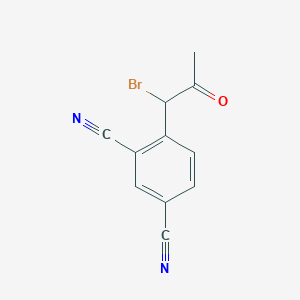

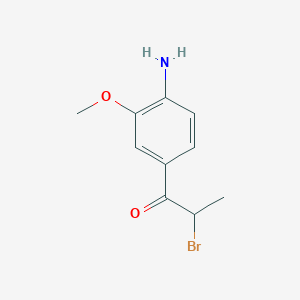
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
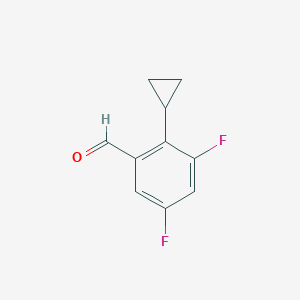
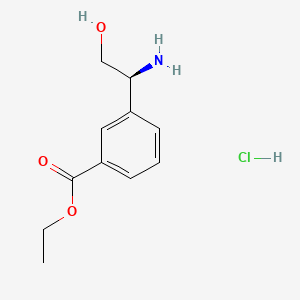
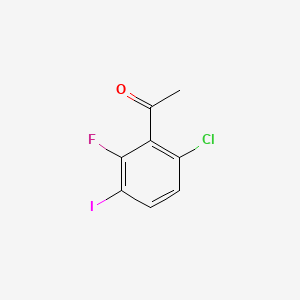
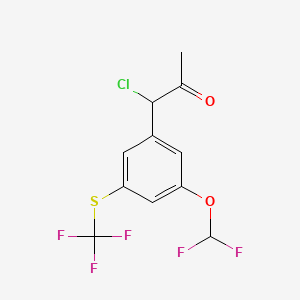

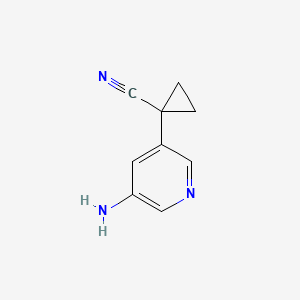
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)

